Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13890259
InChI: InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C
Molecular Formula: C16H30O7
Molecular Weight: 334.40 g/mol

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

CAS No.:

Cat. No.: VC13890259

Molecular Formula: C16H30O7

Molecular Weight: 334.40 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate -

Specification

Molecular Formula C16H30O7
Molecular Weight 334.40 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3
Standard InChI Key AHVQISQVAOBFSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate belongs to the family of glycol derivatives, distinguished by its ether and ester functionalities. The central tetraethylene glycol chain (-OCH2CH2OCH2CH2OCH2CH2OCH2CH2O-\text{-OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{O-}) is esterified at both termini with tert-butyl acetate groups. This configuration imparts both hydrophilicity (from ether linkages) and hydrolytic stability (from tert-butyl esters).

The IUPAC name, tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate, reflects its branched architecture. Key structural identifiers include:

PropertyValue
Molecular FormulaC16H30O7\text{C}_{16}\text{H}_{30}\text{O}_7
Molecular Weight334.40 g/mol
SMILESCC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C
InChIKeyAHVQISQVAOBFSN-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves esterification of tetraethylene glycol with di-tert-butyl acetic anhydride under acidic or basic conditions. A proposed mechanism is:

Tetraethylene glycol+2(tert-butyl acetic anhydride)catalystDi-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate+2Acetic Acid\text{Tetraethylene glycol} + 2 \, (\text{tert-butyl acetic anhydride}) \xrightarrow{\text{catalyst}} \text{Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate} + 2 \, \text{Acetic Acid}

The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on tetraethylene glycol attack the electrophilic carbonyl carbons of the anhydride.

Optimization Considerations

  • Catalysts: Sulfuric acid or pyridine may accelerate esterification.

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates.

  • Solvents: Polar aprotic solvents like dichloromethane enhance solubility.

Applications in Polymer Science

Monomer for Polyesters and Polyurethanes

The compound serves as a bifunctional monomer, with hydrolyzable acetate groups enabling post-polymerization modifications. For example, hydrolysis under acidic or basic conditions yields dicarboxylic acids, which react with diols or diamines to form polyesters or polyamides:

Di-tert-butyl esterH2O/H+Dicarboxylic Acid+2tert-butanol\text{Di-tert-butyl ester} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Dicarboxylic Acid} + 2 \, \text{tert-butanol}

Role in Flexible Polymers

Ether linkages in the tetraethylene glycol backbone confer flexibility, making the compound suitable for elastomers and thermoplastic polyurethanes. Compared to rigid monomers (e.g., bisphenol A), it reduces glass transition temperatures (TgT_g) and enhances chain mobility.

Physical and Chemical Properties

PropertyValue
Boiling Point294.7°C at 1 atm
Density1.116 g/cm³ at 20°C
Water Solubility>1,000 g/L at 20°C
Flash Point174°C

These values suggest high thermal stability and moderate flammability, consistent with ester-functionalized glycols .

Hydrolytic Stability

The tert-butyl esters resist hydrolysis under neutral conditions but cleave in acidic environments. This property is exploited in controlled-release applications and stepwise polymerizations.

Comparison with Related Compounds

Di-tert-butyl vs. Diethyl Esters

Compared to diethyl analogs (e.g., 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate, CID 89834), the tert-butyl variant offers enhanced steric protection, slowing hydrolysis rates. This difference is critical in applications requiring delayed reactivity .

PropertyDi-tert-butyl DerivativeDiethyl Derivative
Molecular Weight334.40 g/mol278.30 g/mol
Hydrolysis Rate (pH 7)SlowModerate
Thermal StabilityHigherLower

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